MAO‑A Inhibitory Potency – Class‑Level Inference from 3,4‑Dimethyl‑7‑oxycoumarin Congeners
No direct MAO‑A Kᵢ data are available for [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid. However, a systematic study of 3,4‑dimethyl‑7‑oxycoumarin derivatives reported that all tested compounds exhibited picomolar Kᵢ values against rat brain MAO‑A, with individual congeners ranging from 5.01 pM to 12.0 pM [1]. The 7‑hydroxy parent (3,4‑dimethyl‑7‑hydroxycoumarin) was not evaluated in that study, but simpler 7‑alkoxy analogs typically show markedly lower affinity, indicating that the 7‑O‑substituent is a critical potency determinant. The target compound’s α‑phenylacetic acid side chain provides a carboxylic acid anchor point that may engage additional binding interactions, potentially placing its affinity within the low‑picomolar range characteristic of this series.
| Evidence Dimension | MAO‑A inhibition (Kᵢ) |
|---|---|
| Target Compound Data | Not directly measured; predicted by class membership to fall between 5 pM and 12 pM |
| Comparator Or Baseline | 3,4‑Dimethyl‑7‑oxycoumarin derivatives (e.g., compounds 1b–10b): Kᵢ range 5.01–12.0 pM; 7‑hydroxy‑3,4‑dimethylcoumarin: not reported |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | Rat brain mitochondrial MAO‑A, kynuramine fluorometric assay, in presence of 1 µM l‑deprenyl |
Why This Matters
For procurement decisions in neuroscience research, selecting a 7‑oxycoumarin with a free carboxylate may offer synthetic handles for further derivatization (e.g., amide coupling) without sacrificing the picomolar potency inherent to the 3,4‑dimethyl‑7‑oxycoumarin chemotype.
- [1] Synthesis of New 7-Oxycoumarin Derivatives As Potent and Selective Monoamine Oxidase A Inhibitors. J. Med. Chem. 2012, 55 (23), 10564–10571. Table 1. View Source
